2,4-Dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide, identified as compound 918013 in the relevant study, is a small-molecule inhibitor of autotaxin (ATX) []. ATX is a lysophospholipase D enzyme involved in various biological processes, including cancer invasion and metastasis, tumor progression, neuropathic pain, fibrotic diseases, and cholestatic pruritus []. This compound emerged from a high-throughput screen for ATX inhibitors and demonstrated potent inhibitory activity against the enzyme [].
2,4-Dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide acts as a competitive inhibitor of ATX []. It targets the hydrophobic pocket of the enzyme, effectively blocking access to the active site and inhibiting its enzymatic activity []. This prevents the production of lysophosphatidic acid (LPA), a lipid mediator involved in various ATX-driven pathological processes []. The compound showed no agonist or antagonist activity against selected LPA receptors, indicating a specific mechanism targeting ATX []. Additionally, it did not inhibit other related enzymes like nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes NPP6 and NPP7, highlighting its selectivity [].
The primary application of 2,4-Dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide explored in the research is as an inhibitor of ATX []. This inhibition has potential implications for several disease models, as ATX plays a role in:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7